molecular formula C13H8BrFO B1329429 4-Bromo-4'-fluorobenzophenone CAS No. 2069-41-2

4-Bromo-4'-fluorobenzophenone

Cat. No. B1329429
CAS RN: 2069-41-2
M. Wt: 279.1 g/mol
InChI Key: SSXSFTBOKUQUAX-UHFFFAOYSA-N
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Description

4-Bromo-4'-fluorobenzophenone is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of benzophenone with a bromine atom on one phenyl ring and a fluorine atom on the other, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized through condensation reactions with aromatic aminophenols . These monomers were then converted to polyphenol derivatives by oxidative polycondensation reactions in an aqueous alkaline medium. The synthesis process was characterized using various techniques such as FT-IR, NMR, and cyclic voltammetry .

Molecular Structure Analysis

The molecular structure of 4-bromo-4'-fluorobenzophenone and its derivatives has been elucidated using spectroscopic methods and crystallography. For example, the crystal structure of a related compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, was determined, showing that the 4-bromophenol ring is coplanar with the imidazo[4,5-b]pyridine moiety . This planarity can be significant for the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of bromophenol derivatives has been investigated, particularly in photolysis studies. For example, the photolysis of 4-bromophenol has been studied, revealing insights into the dynamics of H atom loss processes from the molecule . Additionally, photoinduced homolysis of 2-bromobenzophenones has been shown to lead to Pschorr cyclization, yielding fluorenones . These studies highlight the influence of substituents on the reactivity of the benzophenone skeleton.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-4'-fluorobenzophenone and its polymorphs have been extensively studied. For instance, polymorphism of 4-bromobenzophenone has been characterized using X-ray diffractometry, revealing two polymorphs with different melting points and crystal structures . The phosphorescence of these polymorphs has also been measured, showing differences in decay times and spectral shapes at various temperatures . These properties are crucial for understanding the material's behavior in different conditions and potential applications.

Scientific Research Applications

Synthesis and Chemical Characterization

4-Bromo-4'-fluorobenzophenone has been utilized in the synthesis and characterization of various chemical compounds. For instance, it is involved in the formation of fluorinated benzothiazepines and pyrazolines, which are synthesized through a reaction with substituted hydroxy acetophenones, yielding compounds with established structures based on spectral data (Jagadhani, Kundlikar, & Karale, 2015).

Photochemistry Studies

Research into the aqueous photochemistry of various compounds, including 4-bromophenol, has been conducted. These studies aim to understand the photoreaction mechanisms of these compounds, which is crucial for applications in fields like environmental chemistry and photophysics (Durand, Brown, Worrall, & Wilkinson, 1998).

Materials Science and Engineering

In materials science, 4-Bromo-4'-fluorobenzophenone has been used in the synthesis of high-conductive materials and polymers. For example, it plays a role in the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) for applications in organic solar cells, indicating its significance in renewable energy technologies (Tan, Zhou, Ji, Huang, & Chen, 2016).

Investigation of NLO Properties

The compound has been investigated for its nonlinear optical (NLO) properties. In a study, various benzophenone derivatives, including 4-amino-4'-bromobenzophenone, were synthesized, and their crystal structures were analyzed to understand the relationship between structure and NLO properties, highlighting its potential in photonics and electronics (Genbo, Shouwu, Feng, You-ping, & Zhengdong, 1993).

Photonic Device Applications

In the realm of photonic devices, research has focused on novel cross-linkable bromo-fluorinated poly(arylene ether ketone)s, which have been synthesized for fabricating photonic devices. The ability to control the refractive index and other properties of these polymers by manipulating the bromine content is crucial for the development of advanced optical devices (Qi, Jiang, Callender, Day, & Ding, 2006).

Safety And Hazards

When handling 4-Bromo-4’-fluorobenzophenone, it is advised to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

(4-bromophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXSFTBOKUQUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174750
Record name 4-Bromo-4'-fluorobenzophenone
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Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-fluorobenzophenone

CAS RN

2069-41-2
Record name (4-Bromophenyl)(4-fluorophenyl)methanone
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Record name 4-Bromo-4'-fluorobenzophenone
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Record name 4-Bromo-4'-fluorobenzophenone
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Record name 4-bromo-4'-fluorobenzophenone
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Synthesis routes and methods I

Procedure details

In a 250 mL flask equipped with a nitrogen inlet, overhead stirring assembly, and reflux condenser were placed fluorobenzene (117 g, 1.2 mol) and 4-bromobenzoyl chloride (39.8 g, 0.181 mol). The mixture was cooled to 0° C. and aluminum chloride (27 g, 0.20 mol) was added. The mixture was stirred for 15 minutes at 23° C., followed by heating to reflux for 4 h. The reaction was then cooled to 23° C. and stirred for 16 h. The resulting slurry was poured into 2 L of acidic (HCl) water. The organics were extracted with methylene chloride, and dried over magnesium sulfate. The slurry was filtered and the methylene chloride was removed under reduced pressure to yield an off white powder. Recrystallization from ethanol afforded 43.3 g (86%) of 4-bromo-4'-fluorobenzophenone as white crystals: m.p. 106°-107° C., (Lit. 107°-108° C.).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-bromo-4'-fluorobenzophenone was synthesized by the Friedel-Crafts acylation of fluorobenzene with 4-bromobenzoyl chloride. More specifically, fluorobenzene (117 grams, 1.2 mol) and 4-bromobenzoyl chloride (39.8 grams, 0.18 mol) was charged to a 250 milliliter flask equipped with a mechanical stirrer, N2 inlet, and reflux condenser. The mixture was then cooled to 0° C. and anhydrous AlCl3 (27 grams, 0.20 mol) was added. The mixture was stirred for 15 minutes at 23° C. for 16 hours. The resulting slurry was poured into 2 liters of water acidified with HCl. The organics were extracted with methylene chloride and subsequently dried over MgSO4. The slurry was filtered and the methylene chloride was removed under reduced pressure. Recrystallization from ethanol gave 43.4 grams (86 percent yield) of the desired crystalline product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
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39.8 g
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Reaction Step Two
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27 g
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Reaction Step Three
Name
Quantity
0 (± 1) mol
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2 L
Type
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Synthesis routes and methods III

Procedure details

Synthesis of 4-fluoro-4'-phenylethynylbenzophenone In a 250 mL flask equipped with a nitrogen inlet, overhead stirring assembly, and reflux condenser was placed fluorobenzene (117 g, 1.2 mol), and 4-bromobenzyl chloride (39.8 g, 0.181 mol). The mixture was cooled to 0° C. an anhydrous aluminum chloride (27 g, 0.20 mol) was added. The mixture was stirred at 23° C. for 16 hours. The resulting slurry was poured into 2 L of acidic (HCl) water. The organics were extracted with methylene chloride, and dried over magnesium sulfate. The slurry was filtered and the methylene chloride was removed under reduced pressure. Recrystallization from ethanol afforded 43.3 g (86%) of 4-bromo-4'-fluorobenzophenone as white crystals: mp 106°-107° C. (Lit 107°-108° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Quantity
39.8 g
Type
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Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

4-bromobenzoic acid (17-a, 10 g, 0.05 mol) was dissolved in SOCl2 (100 ml) and the resulting mixture was stirred at rt for 3 hours, then concentrated under vacuum. The residue was dissolved in 1-fluorobenzene (24 g, 0.25 mol) and AlCl3 (8.24 g, 0.06 mol) was added portion-wise with stirring under N2. The resulting reaction mixture was refluxed overnight. The reaction mixture was cooled to temperature and poured into 20% HCl (1500 ml), stirred for 1 h, and the layers were separated. The aqueous layer was further extracted with DCM (2×50 ml). The combined organic layer was washed with water, brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was washed with hexane to afford the product, 17-b, (12.2 g, 85%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
8.24 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
reactant
Reaction Step Four
Name
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-4'-fluorobenzophenone
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4-Bromo-4'-fluorobenzophenone

Citations

For This Compound
33
Citations
G Lucotte, L Cormier, B Delfort - Polymer bulletin, 1990 - Springer
… 4-Bromo-4'-fluorobenzophenone was prepared by the classical FriedelCrafts acylation of … of Ia using 4-bromo-4'-fluorobenzophenone instead of 4-bromo4'-fluoro diphenylsalfone. …
Number of citations: 4 link.springer.com
B Delfort, G Lucotte, L Cormier - Journal of Polymer Science …, 1990 - Wiley Online Library
… 4-Bromo-4'-fluorobenzophenone was synthesized by the Friedel-Crafts acylation l4 of … Under a nitrogen atmosphere a mixture of 4-bromo-4'-fluorobenzophenone (0.1072 mol, …
Number of citations: 30 onlinelibrary.wiley.com
BJ Jensen, RG Bryant, PM Hergenrother - 1994 - ntrs.nasa.gov
… Recrystallization from ethanol afforded 43.3 g (86%) of 4-bromo-4'fluorobenzophenone as … , and reflux condenser were placed 4-bromo-4'fluorobenzophenone (30.0 g, 0.107 mol), …
Number of citations: 2 ntrs.nasa.gov
Z Vejdělek, J Metyš, J Holubek, E Svátek… - Collection of …, 1984 - cccc.uochb.cas.cz
… Alcohol XIb was obtained by reaction of 4-bromo-4'-fluorobenzophenone with methylmagnesium iodide in ether; the crude oily product was successfully processed without …
Number of citations: 5 cccc.uochb.cas.cz
ES Ligon, J Nawyn, LV Jones, BMK Allred… - The Journal of …, 2019 - ACS Publications
… The general N-acylation and imination procedures were followed using 2-amino-4-bromo-4′-fluorobenzophenone 9bc (122.4 mg, 0.416 mmol) and 2-bromoacetyl bromide (0.05 mL, …
Number of citations: 11 pubs.acs.org
ML Keshtov, AL Rusanov, SV Keshtova - Russian chemical bulletin, 2002 - Springer
… This scheme is based on the generation of 4 bromo 4 fluorobenzophenone (4),16 which was subjected to sub sequent condensation with phenylacetylene or 4 fluoro phenylacetylene …
Number of citations: 1 link.springer.com
PM Hergenrother, RG Bryant, BJ Jensen, SJ Havens - 1994 - ntrs.nasa.gov
Four phenylethynyl amine compounds - 3 and 4-aminophenoxy-4'-phenylethynylbenzophenone, and 3 and 4-amino-4'-phenylethynylbenzophenone - were readily prepared and were …
Number of citations: 1 ntrs.nasa.gov
RG Bryant, BJ Jensen, PM Hergenrother - 1995 - ntrs.nasa.gov
… assembly, and reflux condenser was head stirring assembly, and reflux condenser were placed 4-fluoro-4'-phenylethynylbenzophenone (1 1.09 placed 4-bromo-4'fluorobenzophenone (…
Number of citations: 0 ntrs.nasa.gov
JH Chun, VW Pike - Organic & biomolecular chemistry, 2013 - pubs.rsc.org
… Remarkably, [ 18 F]4-bromo-4′-fluorobenzophenone ([ 18 F]30) was obtained in excellent yield (98%) from 15 (Table 3, entry 6; see ESI† for radio-HPLC chromatogram). Such efficient …
Number of citations: 56 pubs.rsc.org
JH Chun, S Telu, S Lu, VW Pike - Organic & biomolecular chemistry, 2013 - pubs.rsc.org
… (5.4 min); [ 18 F]2-bromo-fluorobenzene (5.5 min); [ 18 F]1-fluoro-3-(trifluoromethyl)benzene (5.8 min); [ 18 F]4-fluorobiphenyl (7.3 min) and [ 18 F]4-bromo-4′-fluorobenzophenone (7.4 …
Number of citations: 69 pubs.rsc.org

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